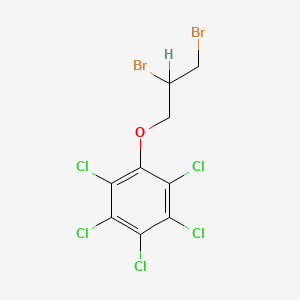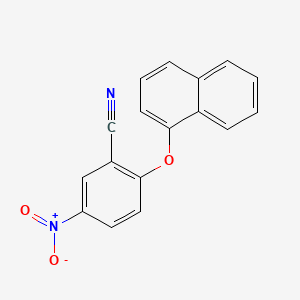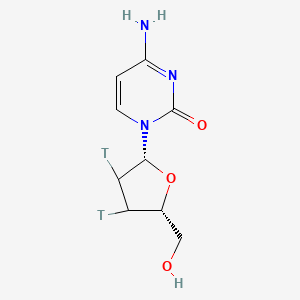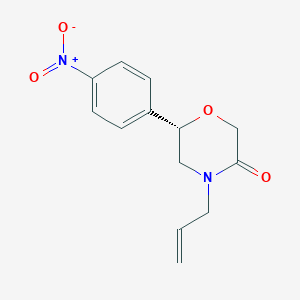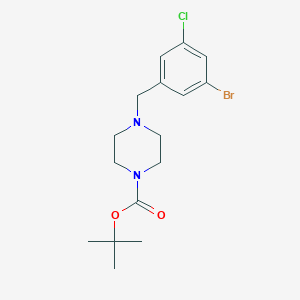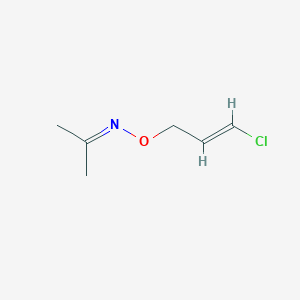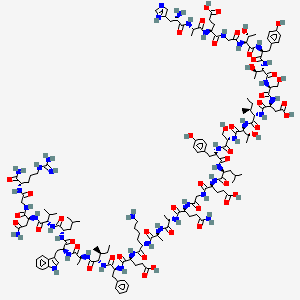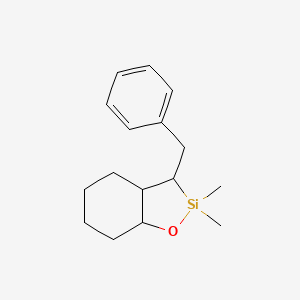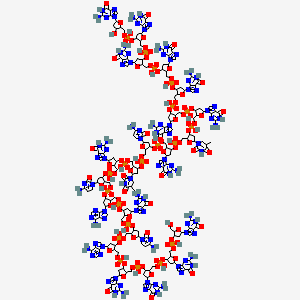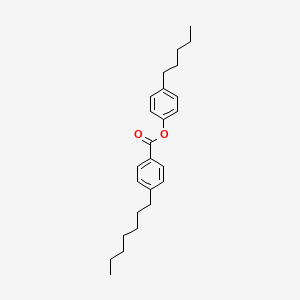
4-Pentylphenyl 4-heptylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl 4-heptylbenzoate is an organic compound with the molecular formula C25H34O2. It is known for its unique chemical structure, which includes a phenyl ring substituted with a pentyl group and a benzoate ester substituted with a heptyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 4-heptylbenzoate typically involves the esterification of 4-pentylphenol with 4-heptylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 4-heptylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-pentylbenzoic acid or 4-heptylphenol.
Reduction: Formation of 4-pentylphenyl 4-heptylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-Pentylphenyl 4-heptylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-heptylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-pentylbenzoate: Similar structure but with a pentyl group instead of a heptyl group on the benzoate ester.
4-Heptylphenyl 4-heptylbenzoate: Both substituents are heptyl groups, leading to different physical and chemical properties.
Uniqueness
4-Pentylphenyl 4-heptylbenzoate is unique due to its specific combination of pentyl and heptyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
79606-05-6 |
|---|---|
Molecular Formula |
C25H34O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C25H34O2/c1-3-5-7-8-10-12-21-13-17-23(18-14-21)25(26)27-24-19-15-22(16-20-24)11-9-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
ANBMVPQBRCOMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



